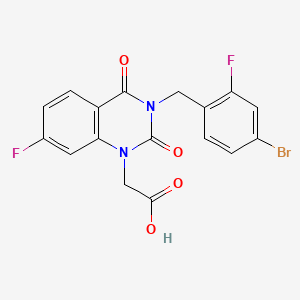

1(2H)-Quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

链霉菌属 tsukubaensis。 它广泛用于临床,以预防移植患者的器官排斥反应,并在治疗各种自身免疫性疾病方面有应用 .

准备方法

合成路线和反应条件

FK-505 是通过一系列复杂的反应合成,涉及多个步骤。第一步涉及链霉菌属 tsukubaensis的发酵,以生产粗制化合物。 随后进行一系列纯化步骤,包括溶剂萃取、色谱法和结晶 .

工业生产方法

FK-505 的工业生产涉及优化发酵条件,以最大限度地提高产量。这包括控制温度、pH 值和营养供应等因素。 遗传工程技术也被用于提高菌株的生产力 .

化学反应分析

反应类型

FK-505 会发生各种化学反应,包括:

氧化: FK-505 可以被氧化形成不同的衍生物。

还原: 还原反应可以改变 FK-505 中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

科学研究应用

FK-505 在科学研究中具有广泛的应用:

化学: 用作研究大环内酯合成和修饰的模型化合物。

生物学: 用于研究细胞信号通路和蛋白质相互作用。

医学: 广泛用于临床研究,以研究其免疫抑制特性,特别是在器官移植和自身免疫性疾病治疗中。

工业: 用于开发新的药物和生物技术应用.

作用机制

FK-505 通过与 FK506 结合蛋白 (FKBP12) 结合而发挥作用。这种复合物抑制钙调磷酸酶的活性,钙调磷酸酶是一种钙依赖性丝氨酸-苏氨酸磷酸酶。 通过抑制钙调磷酸酶,FK-505 阻止了活化 T 细胞核因子 (NFAT) 的去磷酸化和激活,从而减少了白介素 2 和其他对 T 细胞活化至关重要的细胞因子的产生 .

相似化合物的比较

类似化合物

环孢菌素 A: 另一种具有类似作用机制但化学结构不同的强效免疫抑制剂。

雷帕霉素: 与 FK-505 具有结构相似性,也与 FKBP12 结合,但具有不同的药理作用。

灰黄霉素: FK-505 的乙基类似物,具有强烈的免疫抑制特性.

FK-505 的独特性

FK-505 独特之处在于其抑制 T 细胞活化的强效性和特异性。 它能够与 FKBP12 形成稳定的复合物并有效抑制钙调磷酸酶,使其区别于其他免疫抑制剂 .

生物活性

1(2H)-Quinazolineacetic acid, 3,4-dihydro-3-((4-bromo-2-fluorophenyl)methyl)-2,4-dioxo-7-fluoro- is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, including anti-cancer, antibacterial, and enzyme inhibition activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's systematic name is [3-(4-Bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetic acid. Its molecular formula is C17H11BrClFN2O4 with a molecular weight of approximately 420.64 g/mol. The compound features a quinazoline backbone with various functional groups that contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. For instance, compounds derived from quinazoline structures have been shown to inhibit various cancer cell lines. One study reported that a related quinazoline derivative exhibited an IC50 value ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line, demonstrating significant anticancer properties .

2. Antibacterial Activity

Quinazoline derivatives have also been evaluated for their antibacterial properties. A study assessed the antimicrobial efficacy of quinazoline-2,4(1H,3H)-dione derivatives against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed inhibition zone values exceeding those of standard antibiotics like ampicillin . The compound's structure allows for interaction with bacterial enzymes, enhancing its antibacterial potency.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes linked to various diseases:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism and is a target for antidiabetic drugs. Quinazoline derivatives have shown promising DPP-IV inhibitory activity with IC50 values as low as 0.76 nM .

- Cyclooxygenase (COX) Inhibition : Some studies indicate that quinazoline derivatives can selectively inhibit COX enzymes involved in inflammation and pain pathways .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by their structural components. For example:

- The presence of bulky substituents enhances anticancer activity.

- Substituents such as bromine and fluorine improve binding affinity to target proteins .

Case Studies

Case Study 1: Anticancer Efficacy

A study synthesized a series of quinazoline-based hybrids and tested their efficacy against various cancer cell lines. Compound 10 demonstrated an EGFR inhibitory profile comparable to erlotinib .

Case Study 2: Antibacterial Screening

In another investigation, novel quinazoline derivatives were assessed for their antibacterial activity using the agar well diffusion method. Compounds showed varying degrees of effectiveness against strains like Staphylococcus aureus and Escherichia coli, with some surpassing the efficacy of standard treatments .

属性

CAS 编号 |

112733-08-1 |

|---|---|

分子式 |

C17H11BrF2N2O4 |

分子量 |

425.2 g/mol |

IUPAC 名称 |

2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-fluoro-2,4-dioxoquinazolin-1-yl]acetic acid |

InChI |

InChI=1S/C17H11BrF2N2O4/c18-10-2-1-9(13(20)5-10)7-22-16(25)12-4-3-11(19)6-14(12)21(17(22)26)8-15(23)24/h1-6H,7-8H2,(H,23,24) |

InChI 键 |

XLOHSVVOWVIPFC-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1F)N(C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O |

Key on ui other cas no. |

112733-08-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。